molecular formula C5H7F3O3 B054927 2-Hydroxy-2-(trifluoromethyl)butyric acid CAS No. 114645-35-1

2-Hydroxy-2-(trifluoromethyl)butyric acid

Cat. No. B054927
M. Wt: 172.1 g/mol
InChI Key: HPUAIGRGCRIKGO-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(trifluoromethyl)butyric acid is a substance used in laboratory chemicals and for the manufacture of other substances. It is also used in scientific research and development . The substance appears as white to pale yellow crystals or powder .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-2-(trifluoromethyl)butyric acid is C5H7F3O3 . The InChI code is 1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

2-Hydroxy-2-(trifluoromethyl)butyric acid is a solid substance . It appears as white to pale yellow crystals or powder . The substance is hygroscopic .

Scientific Research Applications

  • Ester Synthesis and Enzyme Reactions : The compound has been used in the synthesis of optically active esters like R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate for angiotensin-converting enzyme inhibitors (Li, 2003).

  • Electrochemical Oxidation : In a study on the electrochemical oxidation of 3-hydroxy-2-trifluoromethylpropionic acid, it was shown that the process yields 2,3-bis(trifluoromethyl)-1,4-butanediol and 2-trifluoromethylated alcohols through crossed Kolbe reactions (Kubota et al., 1987).

  • Kinetics and Oxidation Mechanism : A study focused on the kinetics and mechanism of oxidation of hydroxy butyric acid salts by ditelluratocuprate(III) in an alkaline medium, highlighting the importance of the hydroxyl group's position in reaction rates (Shan et al., 2003).

  • Biocatalyst Viability and Productivity : Research into the bio-based polymer industry showed that 2,2-bis(hydroxymethyl)butyric acid, derived from processes involving 2-hydroxy-2-(trifluoromethyl)butyric acid, can be efficiently produced using Corynebacterium sp. (Sayed et al., 2017).

  • Butyric Acid Production from Biomass : A study demonstrated the efficient production of butyric acid from Jerusalem artichoke using immobilized Clostridium tyrobutyricum, highlighting the role of substrates like 2-hydroxy butyric acid in bioconversion processes (Huang et al., 2011).

  • Synthesis of Fluorinated Pyridine Derivatives : Research also includes the synthesis of novel fluorinated compounds, such as 2-(trifluoromethyl)nicotinic acid derivatives, for which 2-hydroxy-2-(trifluoromethyl)butyric acid derivatives can serve as precursors (Kiss et al., 2008).

  • Differentiation of Erythroleukemic Cells : Butyric acid has been identified as a potent inducer of erythroid differentiation in cultured erythroleukemic cells, highlighting its potential in cancer treatment (Leder & Leder, 1975).

Safety And Hazards

2-Hydroxy-2-(trifluoromethyl)butyric acid is classified as Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1, and STOT SE 3 according to the GHS-US classification . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2-hydroxy-2-(trifluoromethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUAIGRGCRIKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379390
Record name 2-hydroxy-2-(trifluoromethyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(trifluoromethyl)butyric acid

CAS RN

114645-35-1
Record name 2-hydroxy-2-(trifluoromethyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-2-(trifluoromethyl)butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Konigsberger, K Prasad, O Repič - Tetrahedron: Asymmetry, 1999 - Elsevier
Kinetic resolution of 1,1,1-trifluoro-2-alkanone cyanohydrin acyl derivatives with Candida rugosa lipase afforded the remaining (R)-enantiomer in high selectivity (E from 30 to >200). …
Number of citations: 32 www.sciencedirect.com
NN Sergeeva, AS Golubev, L Hennig, K Burger - Synthesis, 2003 - thieme-connect.com
Two alternative routes to methyl and trifluoromethyl substituted β-amino and β-hydroxy phosphonates via hydrogenation of vinylphosphonates and via aldol-type addition of …
Number of citations: 12 www.thieme-connect.com

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